

benzyl salicylate human relevant exposure risk

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Compound Focus: Benzyl Salicylate

CAS No.: 118-58-1

Cat. No.: S575978

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Quantitative Human Exposure Risk Assessment

The table below summarizes the key data from an *ab initio* NGRA for a leave-on face cream containing 0.5% BSal, based on a typical use scenario of 1.54 g cream applied twice daily [1].

Assessment Parameter	Value	Explanation / Metabolite
Systemic Daily Exposure Dose	128 µg/kg bw/day	Calculated external dose. Above TTC* for Cramer Class III (2.3 µg/kg bw/day), prompting further assessment [1].
Predicted Peak Blood Concentration (C_{max})	1 nM	Parent BSal compound. Deemed non-critical [1].
	93.2 nM (single) / 630 nM (repeated)	Salicylic Acid (SA) , the primary metabolite identified as the "toxdriver" [1].
Lowest Point of Departure (PoD) *in vitro*	10.6 µM	From transcriptomics assay in HepG2 cells (most sensitive endpoint) [1].
Margin of Internal Exposure (MoIE)	16	Ratio of <i>in vitro</i> PoD (10.6 µM) to highest predicted human blood C _{max} (630 nM). Supports safety decision [1].

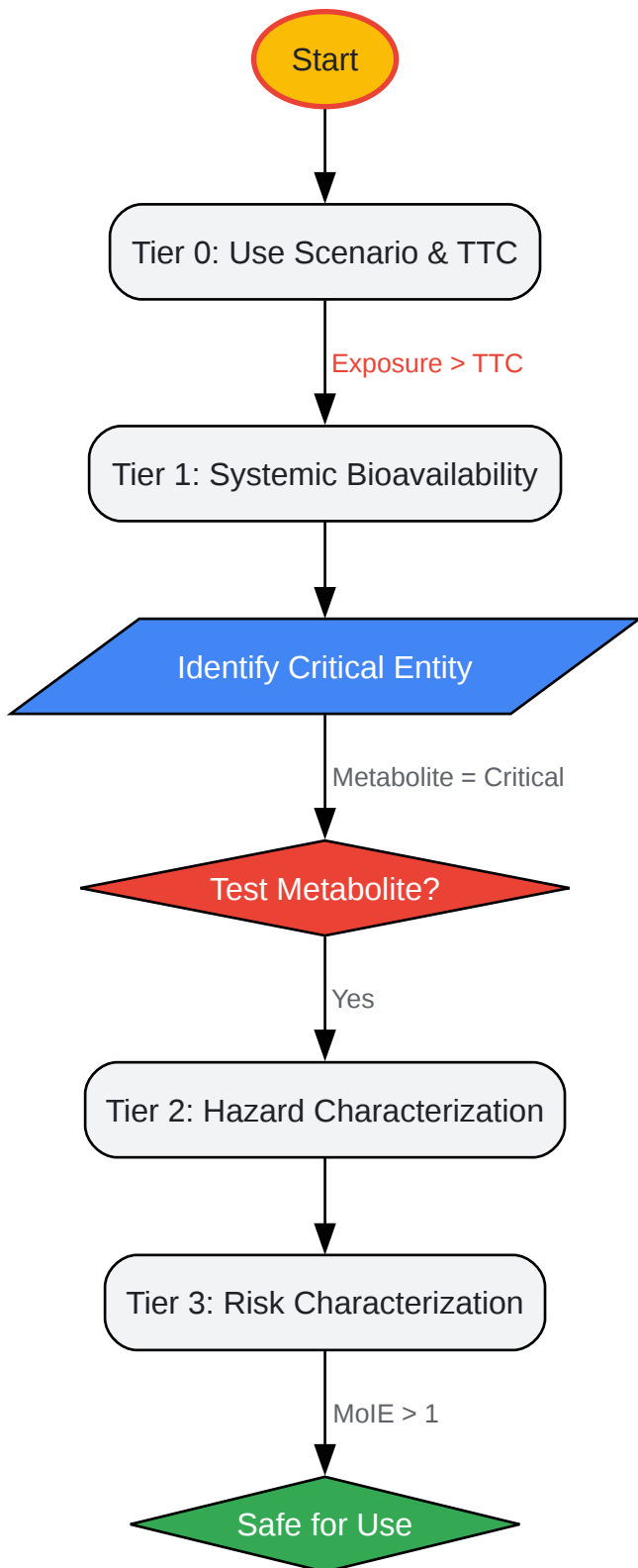
*TTC: Threshold of Toxicological Concern

Experimental Protocols in NGRA

The NGRA framework uses a tiered workflow to evaluate risk without animal data [1].

- **Tier 0: Use Scenario & TTC:** The initial step calculates the systemic daily exposure dose. If this dose exceeds the relevant TTC value, the assessment proceeds to the next tier [1].
- **Tier 1: Bioavailability & Metabolism:** This phase aims to identify the "toxicologically critical entity".
 - **Skin Penetration:** Conducted using fresh pig skin in a Franz diffusion cell model with a formulation containing 0.5% BSal. Analytes in the epidermis, dermis, and receptor fluid are measured after 24 hours [1].
 - **Metabolite Identification:** The primary metabolite, **salicylic acid (SA)**, is identified in skin penetration studies. Its much higher systemic concentration leads to its designation as the "toxdriver" for further testing [1].
 - **PBPK Modeling:** A deterministic model predicts blood concentrations after a single application, while a probabilistic model simulates long-term exposure from repeated use [1].
- **Tier 2: Hazard Identification & Characterization:** The critical entity (SA) is tested in a battery of bioassays.
 - **Toxicogenomics:** HepG2 (liver) and MCF-7 (breast) cell lines are exposed to SA. Gene expression changes are analyzed to determine the PoD.
 - **Cell Stress & Cytotoxicity:** Assays like the ToxProfiler and cytotoxicity in human kidney cells are used.
 - **DART Potential:** ReproTracker assays screen for developmental and reproductive toxicity.
- **Tier 3: Risk Characterization:** The MoIE is calculated by comparing the lowest bioactivity PoD from Tier 2 with the predicted human blood C_{max} from Tier 1. An MoIE > 1 indicates a protective margin [1].

The following diagram illustrates the logical workflow and key decision points of this NGRA process.



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Mechanistic Insights and Regulatory Status

- **Mechanism of Action:** While not part of the standard NGRA, research suggests BSal has **potential anti-inflammatory activity**. One study found it inhibits the production of nitric oxide (NO) and the expression of iNOS and COX-2 in LPS-stimulated macrophages by suppressing the NF-κB signaling pathway [2]. This pharmacological effect is distinct from the adversity assessed in the NGRA.
- **Regulatory Status:** BSal is permitted for use in cosmetics, with a maximum concentration of 0.5% as a light stabilizer and 0.15% in other leave-on products [1] [3]. It is a known fragrance allergen, and in California, its presence must be reported at very low concentrations ($\geq 0.001\%$ in leave-on products) [3].

Conclusion

The application of advanced NAMs and PBPK modeling within an NGRA framework provides a robust, human-relevant safety assessment. For a face cream containing 0.5% BSal, the predicted human exposure to the parent compound and its metabolites is substantially below the dose levels that trigger any significant bioactivity in sensitive *in vitro* systems. Therefore, based on the current scientific data, the human exposure risk from topical application of **benzyl salicylate** in cosmetic products at regulated concentrations is considered to be low [1].

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